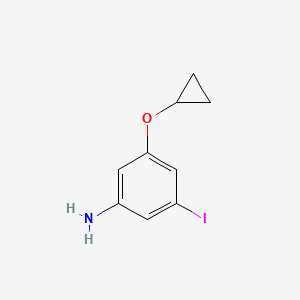

3-Cyclopropoxy-5-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-iodoaniline |

InChI |

InChI=1S/C9H10INO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2,11H2 |

InChI Key |

UCAXQPICNWKOKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxy 5 Iodoaniline and Analogous Compounds

Strategies for Regioselective Functionalization of Anilines

The inherent activating and ortho-, para-directing nature of the amino group in anilines complicates regioselective synthesis. researchgate.netthieme-connect.comresearchgate.net To achieve specific substitution patterns, chemists employ various tactics, including directing groups and multi-step reaction sequences. thieme-connect.com

Synthetic Routes to Iodoaniline Derivatives

The introduction of iodine to the aniline (B41778) ring is a critical transformation. Direct iodination of anilines can be challenging due to the high reactivity of the aniline core, often leading to multiple iodination products or undesired side reactions. google.com One common strategy involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with potassium iodide. guidechem.com For instance, the synthesis of 2-iodoaniline (B362364) can be achieved by diazotizing o-nitroaniline, followed by iodination and subsequent reduction of the nitro group. guidechem.com Another approach is the direct iodination of anilines using iodine or iodine monochloride. google.com However, the regioselectivity of this method can be low. google.com To improve selectivity, methods utilizing hydrotalcite intercalated with iodate (B108269) have been developed, which slowly release active iodine species. google.com

Introduction of Cyclopropoxy Groups onto Aromatic Rings

The cyclopropoxy moiety is a desirable feature in many bioactive molecules due to its unique conformational and electronic properties. researchgate.netacs.org The introduction of this group onto an aromatic ring is typically accomplished through a Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl (B3062369) halide or sulfonate. For this to be successful in the synthesis of 3-Cyclopropoxy-5-iodoaniline, a precursor with a hydroxyl group at the 3-position is required. The reactivity of this reaction is influenced by the electronic nature of the aromatic ring. acs.org Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have also been developed for the introduction of cyclopropyl groups. acs.org

Multi-step Synthetic Sequences for Densely Substituted Anilines

The construction of polysubstituted anilines necessitates a carefully planned multi-step synthesis to ensure the correct placement of each functional group. uva.nleurekalert.orgnih.gov The sequence of reactions is critical to avoid unwanted interactions between reagents and existing substituents. A potential route to this compound could involve starting with a pre-functionalized aniline, such as 3-bromo-5-hydroxyaniline. From this intermediate, the cyclopropoxy group could be introduced via Williamson ether synthesis, followed by a halogen exchange or a directed iodination to replace the bromine with iodine. Alternatively, a domino rearrangement of ortho-alkylated N-methoxyanilines, promoted by a copper catalyst, has been shown to produce multi-substituted anilines. eurekalert.org

Precursor Synthesis and Intermediate Transformations

The success of a multi-step synthesis hinges on the availability of suitable starting materials and the efficient conversion of intermediates.

Preparation of Halogenated Aniline Building Blocks

Halogenated anilines are versatile precursors in organic synthesis. nih.govresearchgate.net They can be prepared through various methods, including the electrophilic halogenation of anilines. nih.gov For example, selective para-bromination or ortho-chlorination of N,N-dialkylanilines can be achieved by treating the corresponding N-oxides with thionyl halides. nih.gov Another common route is the reduction of halogenated nitroaromatics. youtube.comvedantu.com For instance, o-iodoaniline can be prepared by the reduction of o-iodonitrobenzene. google.comguidechem.com

Advanced Synthetic Transformations Relevant to the this compound Framework

The carbon-iodine bond in iodoaniline derivatives is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. For structures analogous to this compound, a Suzuki-Miyaura reaction could introduce a variety of aryl or vinyl substituents. The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki couplings has been shown to be significantly influenced by the base and solvent, with strong bases in DME providing optimal yields. nih.gov This highlights the importance of reaction optimization for specific substrates.

Mizoroki-Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. libretexts.orgorganic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org For instance, palladium-catalyzed Heck reactions of 2-iodoanilines with acrylates have been successfully performed under ligand-free conditions in air, yielding 2-alkenylanilines in moderate to high yields. tandfonline.com Intramolecular Heck reactions are particularly efficient for creating cyclic structures. libretexts.orgumich.edu

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes, to produce arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org The Sonogashira coupling is initiated by the formation of a copper acetylide, which then reacts with the palladium-aryl complex. youtube.com The reactivity order for aryl halides is I > Br > Cl, allowing for selective couplings when multiple different halogens are present in the same molecule. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods. wikipedia.org The development of various generations of phosphine (B1218219) ligands has expanded the reaction's scope to include a wide array of amines and aryl halides, including chlorides. wikipedia.orgnih.gov Nickel-based catalysts, sometimes in conjunction with photoredox catalysis, have also emerged as a cost-effective and highly reactive alternative for C-N coupling of aryl halides. nih.govnih.govresearchgate.net

Table 1: Overview of Cross-Coupling Reactions on Aryl Iodides

| Reaction Name | Reactants | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl iodide, Organoboron compound | Pd catalyst, Base | Aryl-substituted compound |

| Mizoroki-Heck Reaction | Aryl iodide, Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Aryl iodide, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Aryl iodide, Amine | Pd or Ni catalyst, Ligand, Base | Aryl amine |

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as environmentally friendly oxidants and facilitating a wide range of transformations. nih.govacs.org They are used in halogenations, aminations, and various oxidative functionalizations of organic substrates. nih.gov

For anilines and related aromatic compounds, hypervalent iodine reagents can mediate selective C-H functionalization. For example, PhI(OPiv)2 has been used for the site-selective amination and sulfonylation of anilides without the need for a metal catalyst. globethesis.com Metal-free cross-dehydrogenative coupling of anilines with phenothiazines has also been achieved using hypervalent iodine reagents, providing N-arylphenothiazines in moderate to high yields under mild conditions. acs.org

Furthermore, hypervalent iodine(III) reagents can promote palladium-catalyzed alkoxylation of C(sp3)-H bonds. nih.gov The photolysis of hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can generate radicals that enable the smooth functionalization of C-H bonds under mild conditions. rsc.orgnih.gov A recently developed light-activated hypervalent iodine reagent can release a potent hydrogen atom abstractor, allowing for the transformation of C-H bonds into a variety of functionalities, including C-S, C-Cl, C-Br, C-I, C-O, C-N, and C-C bonds. chemrxiv.org

Table 2: Selected Applications of Hypervalent Iodine Reagents

| Reagent | Transformation | Substrate Type | Conditions |

|---|---|---|---|

| PhI(OPiv)2 | C-H Amination/Sulfonylation | Anilides | Metal-free, mild conditions globethesis.com |

| PhI(OAc)2 | C-H Amination | Arenes | Metal-free tesisenred.net |

| PIFA | C-H Functionalization | Alkylbenzenes | Photolysis rsc.orgnih.gov |

| Various | Cross-dehydrogenative Coupling | Anilines, Phenols | Metal-free acs.org |

The carbon-iodine bond is susceptible to homolytic cleavage, making aryl iodides suitable precursors for radical reactions. These reactions can be initiated by various methods, including photoredox catalysis.

Visible-light photoredox catalysis has been employed for the direct arylation of arenes with aryl iodides at room temperature. acs.org The merger of photoredox and nickel catalysis has also enabled the cross-coupling of aryl iodides with sulfinic acid salts and styrene (B11656) oxides. escholarship.orgacs.org This dual catalytic system often displays broad functional group compatibility and operates under mild conditions. acs.org

Radical cyclizations are powerful methods for constructing cyclic, and particularly heterocyclic, systems. These reactions are crucial in the synthesis of natural products and other complex molecules. nih.govprinceton.edu Oxidative radical cyclization-cyclization cascades can be initiated by mild oxidants like iron(III) chloride, leading to complex polycyclic structures. mdpi.com Flavin-dependent 'ene'-reductases, when irradiated with visible light, can catalyze enantioselective radical cyclizations of unactivated alkyl iodides, demonstrating the potential of combining biocatalysis with radical chemistry. nih.gov For a molecule like this compound, if an appropriate unsaturated side chain were installed (e.g., via cross-coupling), subsequent radical cyclization could provide a pathway to novel heterocyclic scaffolds.

Reactivity and Reaction Pathways of 3 Cyclopropoxy 5 Iodoaniline

Reactivity Profile of the Iodo Group in Aromatic Systems

The iodine atom attached to the aromatic ring is the most versatile site for complex molecule construction. The C-I bond is the most reactive among the aryl halides (I > Br > Cl > F) in many essential transformations due to its lower bond dissociation energy.

The iodo group is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, most notably those employing palladium catalysts. nih.govacs.org These reactions are fundamental to modern organic synthesis, allowing for the precise formation of new bonds. The general catalytic cycle for these processes involves three key steps: oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent or coordination of a nucleophile, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

For 3-Cyclopropoxy-5-iodoaniline, this reactivity enables the introduction of a wide variety of substituents at the 5-position, as detailed in the table below.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | 5-Aryl/Alkenyl-3-cyclopropoxyaniline |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | 5-Alkenyl-3-cyclopropoxyaniline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | 5-Alkynyl-3-cyclopropoxyaniline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N | N-Substituted-5-cyclopropoxybenzene-1,3-diamine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C | 5-Alkyl/Aryl-3-cyclopropoxyaniline |

Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org These reagents are prized in organic synthesis as mild, selective, and environmentally benign oxidants. beilstein-journals.orgtohoku.ac.jp

The iodo group in this compound can serve as a precursor to these powerful reagents. Oxidation, for instance with peracetic acid or potassium bromate, can convert the aryl iodide into an iodine(III) species like an iodosyl (B1239551) derivative (Ar-IO) or an iodine(V) species like an iodoxy derivative (Ar-IO₂). wikipedia.org These intermediates are analogous to well-known reagents such as iodosylbenzene and 2-iodoxybenzoic acid (IBX). Once formed, these hypervalent iodine species derived from this compound could be used to perform a variety of oxidative transformations on other substrates. acs.orgresearchgate.net

The carbon-iodine bond is weak enough to undergo homolytic cleavage to generate an aryl radical. This can be achieved under various conditions, including treatment with radical initiators (e.g., AIBN and tributyltin hydride) or via photoredox catalysis. nih.govrsc.org The resulting 3-cyclopropoxy-5-aminophenyl radical is a highly reactive intermediate.

A key application of this reactivity is in radical cyclization reactions. oup.com If a derivative of this compound is prepared with an unsaturated moiety (e.g., an alkene or alkyne) tethered to the amino group or another position, the generated aryl radical can add intramolecularly to the unsaturated bond. This process, known as a radical cyclization event, is a powerful method for constructing new ring systems, such as indolines or other nitrogen-containing heterocycles. oup.comnih.gov For example, treatment of an N-allyl-3-cyclopropoxy-5-iodoaniline derivative with a radical initiator would be expected to yield an indoline (B122111) derivative through a 5-exo-trig cyclization pathway.

Chemical Transformations Involving the Aromatic Amino Group

The amino group (-NH₂) of this compound is a potent nucleophile and a directing group for electrophilic aromatic substitution, although its reactivity is modulated by the other ring substituents.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to readily react with a variety of electrophiles. Two of the most common transformations are the formation of amides and ureas. These reactions are highly reliable and are often used to protect the amino group or to build more complex molecular architectures. chemistrysteps.com

Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base provides the corresponding N-acyl derivative. Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents like DCC or EDC. organic-chemistry.org

Urea Formation: Treatment with isocyanates (R-N=C=O) leads to the formation of N,N'-disubstituted ureas. mdpi.comnih.gov This reaction is typically fast and high-yielding.

| Derivative Type | Reagent | Typical Conditions | Product Structure |

|---|---|---|---|

| Amide | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine or Et₃N) | N-(3-Cyclopropoxy-5-iodophenyl)acetamide |

| Amide | Benzoic Acid (Ph-COOH) | Coupling Agent (e.g., EDC, HOBt) | N-(3-Cyclopropoxy-5-iodophenyl)benzamide |

| Urea | Phenyl Isocyanate (Ph-NCO) | Inert solvent (e.g., THF, CH₂Cl₂) | 1-(3-Cyclopropoxy-5-iodophenyl)-3-phenylurea |

| Sulfonamide | Toluenesulfonyl Chloride (TsCl) | Base (e.g., Pyridine) | N-(3-Cyclopropoxy-5-iodophenyl)-4-methylbenzenesulfonamide |

The amino group is a key functional handle for the synthesis of nitrogen-containing heterocycles through condensation and annulation reactions. In a condensation reaction, the aniline (B41778) derivative reacts with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which can then undergo further transformations. beilstein-journals.orgtandfonline.com

More powerfully, the dual functionality of this compound can be exploited in palladium-catalyzed annulation reactions to construct fused ring systems. mit.edu A prominent example is the Larock indole (B1671886) synthesis, which involves the reaction of an o-iodoaniline with an alkyne. ub.eduthieme-connect.com While the title compound is a m-iodoaniline, analogous palladium-catalyzed annulation strategies can be envisioned. For instance, after N-alkenylation or N-alkynylation of the amino group, an intramolecular Heck-type or Sonogashira-type cyclization could be triggered, using the iodo group to form the new ring. Such strategies provide a convergent route to complex heterocyclic cores that are prevalent in pharmaceuticals and natural products. researchgate.netacs.orgacs.org

Influence of the Cyclopropoxy Moiety on Aromatic Reactivity and Stereoselectivity

The cyclopropoxy group influences the aromatic ring's reactivity primarily through electronic effects. The oxygen atom, similar to other alkoxy groups, possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic aromatic substitution. numberanalytics.com

However, the cyclopropyl (B3062369) ring itself introduces more complex interactions. The carbon-carbon bonds within the cyclopropane (B1198618) ring have a high degree of p-character and are often described as "bent bonds," giving the ring some unsaturated or π-like character. wikipedia.org This allows for potential conjugative interaction with the adjacent aromatic system, a topic that has been a subject of considerable study and debate. stackexchange.com Some studies suggest that a cyclopropane ring can transmit conjugative effects, particularly in transition states or excited states, although it is generally less effective than a true double bond. stackexchange.com The cyclopropyl group is considered a good π-electron donor but a poor π-electron acceptor. stackexchange.com This donation can further enhance the electron density of the aromatic ring, complementing the effect of the oxygen's lone pairs.

In this compound, the activating effects of the amino and cyclopropoxy groups are in opposition to the deactivating inductive effect of the iodo group. The combined electron-donating character of the amino and cyclopropoxy substituents makes the aromatic ring generally more susceptible to electrophilic attack than a simple iodobenzene.

Table 1: Comparison of Electronic Effects of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -NH₂ (Amino) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating |

| -O-cyclopropyl (Cyclopropoxy) | -I (Withdrawing) | +R (Donating) | Activating |

| -I (Iodo) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -CH₃ (Methyl) | +I (Donating) | N/A | Activating |

This table presents a generalized summary of electronic effects to provide context for the substituents on this compound.

The rigid, three-dimensional structure of the cyclopropyl group can exert significant stereochemical control in reactions. This influence, known as directed cyclopropanation, is well-documented in various synthetic contexts where a nearby functional group can coordinate with a reagent and direct its approach to one face of a double bond. unl.ptunl.pt For example, hydroxyl groups are known to direct zinc or samarium reagents to achieve high stereoselectivity in cyclopropanation reactions. unl.pt

In the case of this compound, while reactions directly on the aromatic ring are less likely to involve the creation of new stereocenters, the steric bulk of the cyclopropoxy group can influence the regioselectivity of reactions. For instance, in a potential ortho-functionalization reaction, the cyclopropoxy group would sterically hinder the C2 and C4 positions, potentially favoring reaction at the less hindered C6 position, which is already occupied by the amino group.

More significant stereocontrol would be anticipated in reactions involving the modification of side chains or in asymmetric catalysis where the aniline derivative itself acts as a chiral ligand. Recent studies have shown that substrates containing cyclopropyl groups can undergo reactions with exceptional enantioselectivity, highlighting the group's utility in controlling stereochemical outcomes. acs.org Although specific studies on this compound are not prevalent, the principles of steric hindrance and directed metalation suggest that the cyclopropoxy group is a key element in predicting the stereochemical and regiochemical course of its reactions. unl.pt

The cyclopropyl group serves as an excellent mechanistic probe, particularly for detecting the presence of radical intermediates, through a process known as a "radical clock" reaction. wikipedia.org The cyclopropylmethyl radical undergoes an extremely rapid, strain-relieving ring-opening rearrangement to form the homoallyl radical. wikipedia.orgrsc.org The rate of this rearrangement is well-calibrated and serves as a benchmark to time other reaction steps. wikipedia.org

If a chemical reaction involving a cyclopropoxy-substituted compound like this compound proceeds through a pathway that generates a radical on the cyclopropyl ring or an adjacent atom, a competition is established. If the radical is trapped by another reagent faster than the ring can open, the cyclopropyl moiety will remain intact in the product. Conversely, if the ring-opening is faster, rearranged, ring-opened products will be observed, providing compelling evidence for a radical intermediate. wikipedia.org

While the cyclopropylmethyl radical is a classic example, the general principle applies broadly. psu.edu The high ring strain of cyclopropanes provides a potent thermodynamic driving force for ring-opening reactions, not only for radicals but also in polar reactions where the cyclopropane acts as an electrophile. nih.gov Although no specific radical clock studies utilizing this compound are prominently documented, its structure contains the necessary feature to be used as a mechanistic probe to distinguish between radical, anionic, and cationic pathways in potential reactions like Sandmeyer or other electron-transfer processes. psu.edu

Table 2: Representative Radical Clock Rearrangement Rates

| Radical Clock | Rearrangement Reaction | Rate Constant (k) at 25-298 K (s⁻¹) | Reference |

| Cyclopropylmethyl radical | Ring-opening to 3-butenyl radical | 8.6 x 10⁷ | wikipedia.org |

| 2-Cyclopropyl-2-propyl radical | Ring-opening | 1.84 x 10⁷ | acs.org |

| 5-Hexenyl radical | Cyclization to cyclopentylmethyl radical | 2.3 x 10⁵ | wikipedia.org |

This table provides rates for common radical clocks to illustrate the rapid nature of the cyclopropylmethyl ring-opening, which forms the basis of its use as a mechanistic probe.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Cyclopropoxy-5-iodoaniline. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the protons in the molecule. The aromatic region of the spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. The protons at the C2, C4, and C6 positions will exhibit specific chemical shifts influenced by the electron-donating amino group, the electron-withdrawing iodine atom, and the cyclopropoxy group.

The cyclopropoxy group itself will present a characteristic set of signals in the aliphatic region of the spectrum. The methine proton (-O-CH-) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The four methylene protons of the cyclopropyl ring are diastereotopic and will therefore exhibit complex splitting patterns, typically appearing as two separate multiplets. The protons of the amino (-NH₂) group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.0 | t | J ≈ 1.5 - 2.0 |

| H-4 | 6.5 - 6.7 | t | J ≈ 2.0 - 2.5 |

| H-6 | 6.9 - 7.1 | t | J ≈ 1.5 - 2.0 |

| O-CH (cyclopropyl) | 3.6 - 3.8 | m | - |

| CH₂ (cyclopropyl) | 0.7 - 0.9 | m | - |

| CH₂ (cyclopropyl) | 0.5 - 0.7 | m | - |

| NH₂ | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on the analysis of similar substituted anilines and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the nine carbon atoms in this compound. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the iodine (C5) will have a significantly lower chemical shift due to the heavy atom effect. The carbons attached to the amino (C1) and cyclopropoxy (C3) groups will be shifted downfield due to the electronegativity of the attached oxygen and nitrogen atoms. The remaining aromatic carbons (C2, C4, C6) will appear at intermediate chemical shifts. The carbons of the cyclopropyl group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 145 - 148 |

| C2 | 105 - 108 |

| C3 (-O-cyclopropyl) | 158 - 161 |

| C4 | 115 - 118 |

| C5 (-I) | 92 - 95 |

| C6 | 120 - 123 |

| O-CH (cyclopropyl) | 58 - 62 |

| CH₂ (cyclopropyl) | 5 - 8 |

Note: Predicted values are based on established ¹³C NMR chemical shift correlations for substituted benzenes.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and resolve any ambiguities, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, cross-peaks would be expected between the aromatic protons, confirming their through-bond connectivity. Correlations would also be observed between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The expected monoisotopic mass of the [M]⁺˙ ion of this compound (C₉H₁₀INO) can be calculated and compared with the experimentally determined value to confirm its identity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺˙ | C₉H₁₀INO | 274.9807 |

| [M+H]⁺ | C₉H₁₁INO | 275.9885 |

Analysis of Characteristic Fragmentation Pathways

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information.

A likely primary fragmentation pathway would involve the loss of the iodine atom, resulting in a prominent fragment ion at m/z [M-I]⁺. Another characteristic fragmentation would be the loss of the cyclopropyl group or the entire cyclopropoxy group. The cleavage of the cyclopropyl ring itself could also lead to a series of smaller fragment ions. The presence of the aniline (B41778) moiety would likely lead to the formation of characteristic aromatic fragment ions.

Table 4: Predicted Characteristic Fragment Ions in the Mass Spectrum of this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 275 | [M+H]⁺ |

| 274 | [M]⁺˙ |

| 147 | [M-I]⁺ |

| 233 | [M-C₃H₅]⁺ (loss of cyclopropyl radical) |

| 217 | [M-OC₃H₅]⁺ (loss of cyclopropoxy radical) |

| 127 | [I]⁺ |

Note: The relative abundances of these fragments will depend on the ionization technique and energy used.

By combining the detailed information obtained from these various spectroscopic techniques, the chemical structure of this compound can be unequivocally confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and cyclopropyl group.

The primary aromatic amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch. orgchemboulder.com Additionally, the N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically absorbs in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹.

The cyclopropoxy group introduces characteristic vibrations. The C-H stretching of the cyclopropyl ring is expected near 3000 cm⁻¹. The ether linkage (Aryl-O-Alkyl) is predicted to show two distinct C-O stretching bands. blogspot.comfiveable.mepressbooks.pubspectroscopyonline.com The asymmetric C-O-C stretch is typically found between 1275 and 1200 cm⁻¹, while the symmetric stretch appears in the 1050-1010 cm⁻¹ range. blogspot.comspectroscopyonline.com The C-I bond is expected to produce a stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

A summary of the predicted IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | Asymmetric N-H Stretch | 3450 - 3350 |

| Primary Amine | Symmetric N-H Stretch | 3350 - 3250 |

| Aromatic & Cyclopropyl | C-H Stretch | 3100 - 3000 |

| Alkyl | C-H Stretch | 2980 - 2850 |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Aryl Alkyl Ether | Symmetric C-O-C Stretch | 1050 - 1010 |

| Aromatic Ring | C-H Out-of-plane Bending | 900 - 675 |

| C-I Stretch | C-I Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene chromophore.

Benzene itself exhibits three main absorption bands: a high-intensity primary band around 184 nm, a less intense band at 204 nm, and a low-intensity, fine-structured secondary band at 256 nm, all resulting from π → π* transitions. quimicaorganica.orgspcmc.ac.in The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In this compound, the amino (-NH₂) and cyclopropoxy (-O-C₃H₅) groups are electron-donating groups, while the iodine (-I) atom is a deactivating group that can also donate its lone pair of electrons into the π-system. These substituents are expected to cause bathochromic (to longer wavelengths) and hyperchromic (increase in intensity) shifts of the primary and secondary benzene bands. hnue.edu.vn

The amino group, with its non-bonding electrons (n-electrons), can participate in n → π* transitions in addition to the π → π* transitions of the aromatic ring. researchgate.net These transitions, along with the charge transfer interactions between the donor groups and the aromatic ring, are expected to result in significant absorption in the UV region. The interaction of the iodine atom's lone pairs with the aromatic π system can also influence the electronic spectrum. ucla.edu

Based on these considerations, the UV-Vis spectrum of this compound is predicted to show strong absorptions corresponding to π → π* transitions, likely shifted to longer wavelengths compared to benzene, and potentially a weaker, longer-wavelength absorption due to n → π* transitions.

The predicted electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Substituted Benzene Ring | 210 - 240 |

| π → π (Secondary Band) | Substituted Benzene Ring | 270 - 300 |

| n → π* | Amino Group | > 300 |

Computational and Theoretical Investigations of 3 Cyclopropoxy 5 Iodoaniline

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of 3-Cyclopropoxy-5-iodoaniline at the molecular level. These methods allow for the determination of the molecule's electronic landscape and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By starting with an initial guess of the molecular geometry, the DFT algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach would involve using a hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, in conjunction with a basis set like 6-311++G(d,p) that provides a good description of electron distribution, including polarization and diffuse functions. For the iodine atom, a basis set with effective core potentials (ECPs), such as the LANL2DZ, would be employed to account for relativistic effects.

The optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, DFT can identify various local minima and the transition states that connect them, providing a comprehensive energy landscape of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-N Bond Length (Å) | 1.402 |

| C-I Bond Length (Å) | 2.105 |

| C-O (Aromatic) Bond Length (Å) | 1.368 |

| C-O-C (Cyclopropyl) Bond Angle (°) | 118.5 |

| N-H Bond Length (Å) | 1.010 |

| H-N-H Bond Angle (°) | 112.0 |

Molecular Orbital Theory for Understanding Electron Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, may have significant contributions from the aromatic ring and the iodine atom, given its electronegativity and the presence of low-lying sigma-antibonding orbitals associated with the C-I bond. The cyclopropoxy group, being an electron-donating group, would further influence the energy and distribution of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 4.36 |

Computational Modeling of Reaction Mechanisms

Computational modeling can be a powerful predictive tool for understanding how this compound might behave in chemical reactions. By simulating reaction pathways, it is possible to gain insights into the feasibility and selectivity of various transformations.

Transition State Analysis for Key Transformations

A key application of computational chemistry is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of a reaction, a critical factor in reaction kinetics.

For this compound, potential reactions of interest could include electrophilic aromatic substitution, N-alkylation, or cross-coupling reactions at the C-I bond. For each potential reaction, computational methods can be used to locate the transition state structure. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Reaction Pathways and Selectivity

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the prediction of the most favorable reaction pathway. For instance, in the case of electrophilic substitution on the aromatic ring, calculations could predict whether the incoming electrophile will preferentially add to the ortho, meta, or para positions relative to the existing substituents. The electronic effects of the amino, cyclopropoxy, and iodo groups would all play a role in determining this regioselectivity.

Conformational Analysis of the Cyclopropoxy-Substituted Aniline

The presence of the cyclopropoxy group introduces conformational flexibility to the this compound molecule. The orientation of the cyclopropyl (B3062369) ring relative to the plane of the aniline ring can vary, leading to different conformers with distinct energies.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0 | 0.00 |

| 2 | 90 | 2.5 |

| 3 | 180 | 1.8 |

Theoretical Prediction of Spectroscopic Parameters

In the realm of computational chemistry, the theoretical prediction of spectroscopic parameters serves as a powerful tool for the structural elucidation and characterization of novel compounds. By employing sophisticated quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical investigations provide valuable insights into the electronic structure, vibrational modes, and magnetic shielding of a molecule, often complementing and guiding experimental work. For a molecule such as this compound, where experimental data may be limited, computational modeling offers a predictive glimpse into its spectroscopic behavior.

The primary method utilized for these predictions is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms, molecules, and solids. DFT methods, often paired with various basis sets, can achieve a high degree of accuracy in predicting spectroscopic parameters. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial and is typically selected based on the specific properties being investigated and the computational resources available.

While specific, detailed research findings from computational studies focused solely on the theoretical prediction of spectroscopic parameters for this compound are not prevalent in publicly accessible literature, the established methodologies allow for a robust simulation of its expected spectroscopic data. The following sections describe the theoretical basis for these predictions and present illustrative data of what such calculations would yield.

Predicted ¹H and ¹³C NMR Chemical Shifts

Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl group. The substitution pattern on the aromatic ring—an amino group, an iodine atom, and a cyclopropoxy group—would lead to specific chemical shift values and coupling patterns for the aromatic protons. The cyclopropoxy group would exhibit characteristic signals for its methine and methylene (B1212753) protons.

Similarly, the ¹³C NMR spectrum would be predicted to show signals for each unique carbon atom in the molecule. The carbon atoms of the benzene (B151609) ring would have their chemical shifts influenced by the electronic effects of the three different substituents. The carbons of the cyclopropyl ring would also have characteristic predicted shifts.

Illustrative Predicted NMR Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes and is not derived from published experimental or computational studies on this specific molecule.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Amine NH₂ | 3.5 - 4.5 | - |

| Cyclopropyl CH | 3.6 - 4.0 | 55 - 65 |

| Cyclopropyl CH₂ | 0.6 - 1.0 | 5 - 15 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the absorption bands in an experimental IR spectrum. These predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, key predicted vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, C-O-C stretching of the ether linkage, and C-I stretching. The positions of these bands provide a theoretical fingerprint of the molecule's functional groups.

Illustrative Predicted IR Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes and is not derived from published experimental or computational studies on this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | 2950 - 3050 |

| C-O-C Stretch (Ether) | 1200 - 1250 |

| C-N Stretch | 1280 - 1350 |

| C-I Stretch | 500 - 600 |

Predicted UV-Vis Absorption Maxima

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to these electronic transitions.

The predicted UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene ring. The presence of the amino and iodo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Illustrative Predicted UV-Vis Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes and is not derived from published experimental or computational studies on this specific molecule.)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 240 - 260 |

| π → π | 280 - 310 |

Applications in Advanced Organic Synthesis and Chemical Biology

3-Cyclopropoxy-5-iodoaniline as a Versatile Synthetic Building Block

The substituted aniline (B41778) core of this compound, featuring an amine, a cyclopropoxy group, and an iodine atom, provides a powerful platform for synthetic chemists. The orthogonal reactivity of the amino and iodo groups allows for a stepwise and controlled elaboration of the molecular framework, making it a favored starting material in multi-step synthetic campaigns.

The presence of the iodo and amino functionalities makes this compound an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. rsc.orgnih.gov The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgrsc.org

A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of privileged scaffolds in medicinal chemistry, often found in kinase inhibitors. ontosight.ainih.govnih.govresearchgate.net The general synthetic strategy involves an initial Sonogashira coupling of the iodoaniline with a terminal alkyne. The resulting N-alkynyl aniline can then undergo a cyclization reaction to form the fused heterocyclic system. The cyclopropoxy group remains as a key substituent, influencing the electronic and steric properties of the final molecule.

Table 1: Representative Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 3-Cyclopropoxy-5-(alkynyl)aniline |

| Suzuki Coupling | This compound, Arylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-Cyclopropoxy-5-arylaniline |

This table presents illustrative examples of reactions based on the known reactivity of iodoanilines.

The differential reactivity of the functional groups on the this compound ring enables its use in the assembly of complex polycyclic and spirocyclic frameworks. For instance, the amino group can be acylated or used in condensation reactions, while the iodo group can participate in a subsequent intramolecular cyclization reaction. This sequential reactivity is instrumental in building molecular complexity in a controlled manner.

Research has shown that aniline-tethered cyclopropanes can undergo palladium-catalyzed oxidative cyclization to form indole (B1671886) derivatives. rsc.org While not a direct example using the title compound, this illustrates the potential for the cyclopropyl (B3062369) group to participate in cyclization cascades, leading to intricate polycyclic systems. The strategic placement of the iodoaniline core allows for the introduction of additional rings through annulation strategies, where the aniline nitrogen acts as a nucleophile and the iodine facilitates ring closure via intramolecular Heck or Buchwald-Hartwig type reactions.

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient approach to complex molecule synthesis. The structure of this compound is well-suited for such processes. A sequence could be initiated by a palladium-catalyzed coupling at the iodine position, creating an intermediate that is primed for a subsequent intramolecular reaction involving the amine or the cyclopropoxy group.

For example, a Sonogashira coupling followed by an intramolecular cyclization onto the newly introduced alkyne is a known strategy for constructing heterocyclic rings in a cascade fashion. nih.gov The presence of the cyclopropoxy group could also be exploited in novel cascade reactions, potentially involving ring-opening of the cyclopropane (B1198618) under specific catalytic conditions to introduce further complexity.

Contributions to Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents, particularly in the area of kinase inhibitors for oncology. bohrium.comgoogle.com Its components each play a strategic role in modulating the biological activity and pharmacokinetic properties of a drug candidate.

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. This compound provides a modifiable template for systematic SAR exploration. The iodine atom serves as a synthetic handle to introduce a wide variety of substituents through cross-coupling reactions, allowing chemists to probe the steric and electronic requirements of a biological target's binding pocket.

For instance, in the development of kinase inhibitors, the aniline nitrogen typically forms a key hydrogen bond interaction with the hinge region of the kinase domain. The substituents at the 3 and 5 positions of the aniline ring project into the solvent-exposed region and the deep hydrophobic pocket, respectively. By varying the group introduced at the 5-position (via the iodine), researchers can optimize potency and selectivity.

Table 2: Illustrative SAR of a Hypothetical Kinase Inhibitor Series Based on the 3-Cyclopropoxy-5-substituted Aniline Scaffold

| Compound | R Group (at 5-position) | Kinase IC₅₀ (nM) | Rationale for Modification |

|---|---|---|---|

| 1a | I (Iodine) | 500 | Starting material |

| 1b | Phenyl | 150 | Exploration of hydrophobic pocket |

| 1c | 4-Morpholinophenyl | 25 | Introduction of a polar group to improve solubility and target interactions |

This table represents a hypothetical SAR study to illustrate the utility of the scaffold. IC₅₀ values are for illustrative purposes.

The cyclopropyl group in this compound is a key feature for lead optimization. A cyclopropyl group is often used as a bioisosteric replacement for other small alkyl groups, such as isopropyl or methoxy. This substitution can have several beneficial effects on a drug candidate's profile.

Design of Novel Chemical Entities with Tuned Physicochemical Profiles

The unique structural features of this compound make it an attractive scaffold for the design of novel chemical entities with finely tuned physicochemical properties, a critical aspect in the development of new therapeutic agents. The strategic incorporation of the cyclopropoxy and iodo moieties allows for the modulation of key parameters such as lipophilicity, metabolic stability, and target-binding interactions.

The cyclopropyl group is a well-established bioisostere for other functionalities, such as isopropyl or phenyl groups, and its inclusion can lead to a reduction in lipophilicity (logP). iris-biotech.de This is a crucial parameter as excessively lipophilic compounds can exhibit poor solubility, increased metabolic turnover, and off-target toxicity. The table below illustrates the calculated logP (clogP) values of related aniline derivatives, highlighting the potential impact of the cyclopropoxy group.

Table 1: Calculated Physicochemical Properties of Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | clogP |

| Aniline | C₆H₇N | 93.13 | 0.90 |

| 3-Iodoaniline | C₆H₆IN | 219.02 | 2.41 |

| 3-Isopropoxyaniline | C₉H₁₃NO | 151.21 | 1.85 |

| This compound (Predicted) | C₉H₁₀INO | 275.09 | ~2.5-3.0 |

Note: The clogP value for this compound is an estimation based on the contributions of its constituent fragments.

Furthermore, the cyclopropyl group is known to enhance metabolic stability. nih.govhyphadiscovery.com The C-H bonds of the cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile of drug candidates.

The iodine atom on the aniline ring provides a site for facile chemical modification through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of target binding. For instance, the iodine can be replaced with aryl, heteroaryl, or alkyl groups to probe different regions of a biological target's binding pocket.

Potential Applications in Material Science or Agrochemical Development

While the primary focus of substituted anilines is often in medicinal chemistry, the unique properties of this compound suggest potential applications in material science and agrochemical development.

Material Science:

Iodoarenes are valuable intermediates in the synthesis of advanced materials. solubilityofthings.com The carbon-iodine bond can participate in various polymerization and cross-coupling reactions to create novel polymers and organic electronic materials. The presence of the cyclopropoxy group could impart unique physical properties to these materials, such as altered solubility, thermal stability, or morphological characteristics. For example, the rigid cyclopropyl unit could influence the packing and electronic properties of conductive polymers or liquid crystals.

Agrochemical Development:

Substituted anilines are a well-established class of compounds in the agrochemical industry, with examples like the herbicide trifluralin. wikipedia.org The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds with diverse functionalities. This compound could serve as a versatile starting material for the creation of such libraries. The cyclopropoxy group can influence the biological activity and environmental fate of a molecule, while the iodo group allows for the introduction of various toxophores or groups that modulate the compound's uptake and translocation in plants or pests. ontosight.aiacs.orgacs.org The ability to readily diversify the structure through reactions at the iodine position would be highly advantageous in the search for new and effective agrochemicals.

Q & A

Q. What are the common synthetic routes for 3-Cyclopropoxy-5-iodoaniline, and what are their yields under optimized conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For example:

- Cyclopropoxy Introduction : Reacting 3-iodo-5-nitroaniline with cyclopropanol under Mitsunobu conditions (using DIAD/TPP) yields 3-cyclopropoxy-5-nitroaniline, followed by nitro reduction .

- Iodination : Direct iodination using NIS (N-iodosuccinimide) in acidic media can introduce iodine at the 5-position.

- Typical Yields : Optimized routes report 60–75% yields for cyclopropoxy introduction and 80–90% for iodination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.